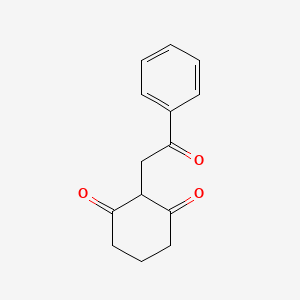
2-Phenacylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Phenacylcyclohexane-1,3-dione and its congeners has been studied extensively. One notable study tested the inhibitory activity of a series of 2-acyl-cyclohexane-1,3-diones congeners derived from Peperomia natural products . The most active compound was a 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain .Molecular Structure Analysis
The molecular structure of 2-Phenacylcyclohexane-1,3-dione is characterized by a 1,3-dione feature . Molecules with a side chain of 11 carbons were found to be optimal for inhibition, while the presence of a double bond, hydroxy, or methyl beyond the required structural features on the cyclohexane ring generally decreased HPPD inhibiting activity .Chemical Reactions Analysis
The chemical reactions involving 2-Phenacylcyclohexane-1,3-dione are complex and varied. For instance, it has been found that the ketone group at position 3 undergoes keto-enol isomerization .Applications De Recherche Scientifique
Comprehensive Analysis of 2-Phenacylcyclohexane-1,3-dione Applications
HPPD Inhibition in Pharmaceuticals: 2-Phenacylcyclohexane-1,3-dione has been compared to natural product and commercial compounds for its HPPD inhibitory activity . This activity is crucial as HPPD (4-hydroxyphenylpyruvate dioxygenase) is an enzyme involved in the catabolism of tyrosine, an amino acid. Inhibitors of this enzyme have potential applications in treating metabolic disorders related to tyrosine degradation .
Herbicide Development in Agriculture: The compound’s HPPD inhibitory activity also makes it a candidate for use as a bleaching herbicide . These herbicides act by inhibiting the HPPD enzyme in plants, which is necessary for the breakdown of tyrosine into components that plants use for essential molecules .
Mécanisme D'action
Target of Action
The primary target of 2-Phenacylcyclohexane-1,3-dione is the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is a vital enzymatic step in plastoquinone biosynthesis, which is a key electron carrier in photosynthesis and an essential cofactor for the biosynthesis of carotenoids .
Mode of Action
2-Phenacylcyclohexane-1,3-dione inhibits the activity of HPPD . The most active compound was a 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain . QSAR analysis and docking studies were performed to further characterize the key structural features imparting activity . A 1,3-dione feature was required for inhibition of HPPD .
Biochemical Pathways
By inhibiting HPPD, 2-Phenacylcyclohexane-1,3-dione disrupts the biosynthesis of plastoquinone, a key electron carrier in photosynthesis, and carotenoids . This disruption affects the photosynthesis process and the production of essential cofactors in plants .
Result of Action
The inhibition of HPPD by 2-Phenacylcyclohexane-1,3-dione leads to a disruption in the biosynthesis of plastoquinone and carotenoids . This can result in the bleaching of plants and quick elimination of weeds when these herbicides are applied on the fields .
Orientations Futures
Propriétés
IUPAC Name |
2-phenacylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-12-7-4-8-13(16)11(12)9-14(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNOLZLBCHNPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenacylcyclohexane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2960018.png)
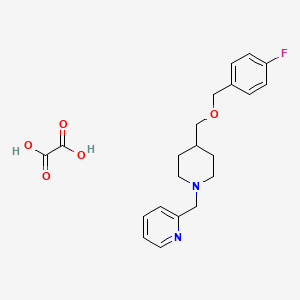
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2960021.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2960024.png)
![2-amino-N-(sec-butyl)-1-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)
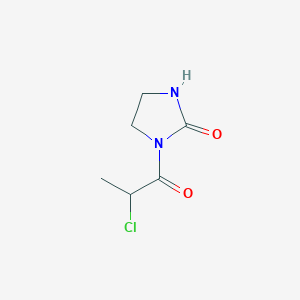

![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)
![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960034.png)
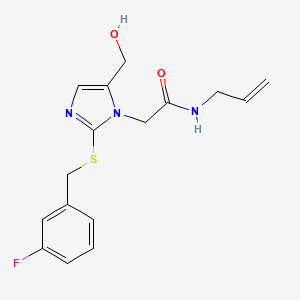
![2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2960036.png)
![2-Ethyl-3-hydroxybenzo[c]chromen-6-one](/img/structure/B2960037.png)
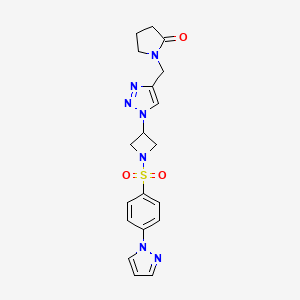
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2960040.png)